N,N'-Bis(9-acridinyl)-1,6-hexanediamine

Description

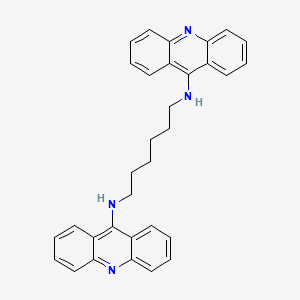

N,N'-Bis(9-acridinyl)-1,6-hexanediamine is a diacridine derivative synthesized via the reaction of 1,6-hexanediamine with 9-chloroacridine or its derivatives. This compound is characterized by two 9-acridinyl moieties linked by a hexanediamine backbone, enabling bis-intercalation into DNA. It exhibits potent cytostatic activity against Cloudman melanoma cells in vitro, attributed to its ability to disrupt DNA replication through intercalation . However, its schistosomicidal activity against Schistosoma mansoni in mice was found to be negligible . The compound’s efficacy is influenced by the amine backbone length and substituent modifications, as observed in related derivatives.

Properties

CAS No. |

58903-52-9 |

|---|---|

Molecular Formula |

C32H30N4 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

N,N'-di(acridin-9-yl)hexane-1,6-diamine |

InChI |

InChI=1S/C32H30N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3-10,13-20H,1-2,11-12,21-22H2,(H,33,35)(H,34,36) |

InChI Key |

FZSBSJDISGQMLW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |

Other CAS No. |

58903-52-9 |

Synonyms |

NSC 210733 NSC-210733 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridylmethyl-Substituted Derivatives

- N,N′-Bis(4-pyridylmethyl)-1,6-hexanediamine : Used as a bridging ligand (BL) in heterobinuclear Ru/Re complexes, this derivative modulates DNA photocleavage properties. The linker’s rigidity and electronic properties influence excited-state dynamics, enhancing DNA cleavage efficiency compared to simpler dipyridyl alkane ligands .

- N,N′-Bis(2-pyridylmethyl)-1,6-hexanediamine : Forms helical polyrotaxanes with Ag⁺ ions and cucurbit[6]uril macrocycles. The 2-pyridylmethyl groups enable chirality-dependent supramolecular assembly, highlighting structural versatility for materials science applications .

Methoxy-Acridinyl Derivatives

- N,N′-Bis(3-methoxyacridin-9-yl)-1,6-hexanediamine: Methoxy substitution at the 3-position of the acridine ring alters DNA binding kinetics.

Alkyl-Substituted Derivatives

- N,N′-Dimethyl-1,6-hexanediamine : Diverges from biomedical applications, demonstrating high CO₂ absorption capacity (0.85 mol CO₂/mol amine) due to its secondary amine groups and six-carbon chain. This structural feature minimizes steric hindrance, enabling efficient CO₂ capture in environmental applications .

Backbone Modifications and Functional Outcomes

Tri- and Tetraamine Derivatives

Derivatives with tri- or tetraamine backbones (e.g., bis(3-aminopropyl)amine) exhibit stronger cytostatic activity than diamine-based analogs. The increased amine density likely enhances DNA crosslinking or intercalation, as seen in 9-acridinyl derivatives .

Neurotrophic Activity in Polyamine Analogs

- N,N′-Bis(3-aminopropyl)-1,6-hexanediamine: Lacks neurotrophic activity in rat hippocampal neurons, emphasizing the necessity of a central butanediamine structure for neurotrophic effects. This highlights the critical role of backbone geometry in biological function .

Tetraamine Disulfides

- Pyrextramine (N,N′′-(dithiodi-2,1-ethanediyl)bis[N′-(pyrrol-2-ylmethyl)-1,6-hexanediamine]): Demonstrates irreversible α₁-adrenoreceptor blocking activity with higher specificity than benextramine. The pyrrolylmethyl substituents optimize receptor affinity, underscoring substituent-driven pharmacological targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.